molecular formula C24H27N5O2 B1666229 N-环丙基-4-甲基-3-[6-(4-甲基哌嗪-1-基)-4-氧代喹唑啉-3-基]苯甲酰胺 CAS No. 851845-37-9

N-环丙基-4-甲基-3-[6-(4-甲基哌嗪-1-基)-4-氧代喹唑啉-3-基]苯甲酰胺

货号: B1666229
CAS 编号: 851845-37-9
分子量: 417.5 g/mol
InChI 键: ZMAZXHICVRYLQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZD-6703 是一种有效的、选择性的、可逆的口服生物利用度抑制剂,可抑制 p38 丝裂原活化蛋白激酶 14 (MAPK14)。该化合物由阿斯利康开发,并已研究其在类风湿性关节炎等炎症性疾病中的潜在治疗应用 .

科学研究应用

AZD-6703 已被广泛研究,用于各个领域:

    化学: 用作研究 p38 丝裂原活化蛋白激酶 14 抑制的工具化合物。

    生物学: 研究其对细胞信号通路和细胞因子释放的影响。

    医学: 作为类风湿性关节炎、银屑病和炎症性肠病等炎症性疾病的潜在治疗剂进行探索。

    工业: 用于临床前研究和药物开发研究

准备方法

AZD-6703 的合成涉及多个步骤,包括关键中间体的形成及其随后在特定条件下的反应。详细的合成路线和反应条件是专有的,并未公开披露。已知该化合物是通过一系列涉及喹唑啉酮和苯甲酰胺衍生物形成的有机反应合成的 .

化学反应分析

AZD-6703 会经历各种化学反应,包括:

作用机制

AZD-6703 通过抑制 p38 丝裂原活化蛋白激酶 14 (MAPK14) 发挥作用。该激酶对于调节肿瘤坏死因子 α 和白介素 1 β 等促炎细胞因子的作用至关重要。通过抑制 MAPK14,AZD-6703 可阻止这些细胞因子的释放,从而减少炎症及其相关的症状 .

相似化合物的比较

AZD-6703 在其作为 p38 丝裂原活化蛋白激酶 14 抑制剂的高选择性和效力方面是独一无二的。类似化合物包括:

AZD-6703 由于其可逆抑制和对 p38 丝裂原活化蛋白激酶 14 的高选择性而脱颖而出,使其成为研究和潜在治疗应用的宝贵化合物。

属性

851845-37-9

分子式

C24H27N5O2

分子量

417.5 g/mol

IUPAC 名称

N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide

InChI

InChI=1S/C24H27N5O2/c1-16-3-4-17(23(30)26-18-5-6-18)13-22(16)29-15-25-21-8-7-19(14-20(21)24(29)31)28-11-9-27(2)10-12-28/h3-4,7-8,13-15,18H,5-6,9-12H2,1-2H3,(H,26,30)

InChI 键

ZMAZXHICVRYLQN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C

规范 SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AZD6703
N-cyclopropyl-4-methyl-3-(6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl)benzamide

产品来源

United States

Synthesis routes and methods

Procedure details

To a stirred slurry of 4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzoic acid (0.2 g) and DMF (0.05 ml) in methylene chloride (4 ml) at 35° C. was added thionyl chloride (0.019 ml). The resultant yellow solution was stirred at 35° C. for 2.5 hours. The reaction mixture was concentrated to give a yellow/orange solid. The solid was stirred in methylene chloride (4 ml) at room temperature and cyclopropylamine (0.37 ml) was added, stirred for 10 minutes and concentrated. The resultant solid was partitioned between ethyl acetate (5 ml) and a saturated NaHCO3 solution (2.5 ml). The aqueous layer was separated and the organic layer washed with brine (5 ml). The organic phase concentrated to give a yellow foam and white solid. The mixture was triturated with toluene (5 mL) and filtered to remove the inorganic residues. The toluene solution was concentrated to give a yellow gum which was dissolved in methylene chloride and concentrated (3 times) to give the title compound as a yellow foam (171 mg); NMR Spectrum: (DMSOd6) 0.56 (m, 2H), 0.70 (m, 2H), 2.13 (s, 3H), 2.24 (s, 3H), 2.48 (m, 4H), 2.86 (m, 1H), 3.29 (m, 4H), 7.48 (d, 1H), 7.53 (d, 1H), 7.64 (m, 2H), 7.82 (d, 1H), 7.90 (m, 1H), 8.09 (s, 1H), 8.43 (d, 1H); Mass Spectrum: M+H+ 418.
Name
4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzoic acid
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
0.019 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。